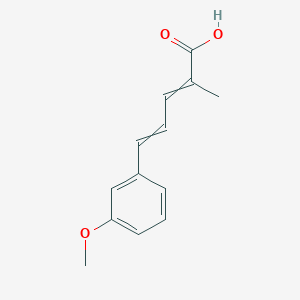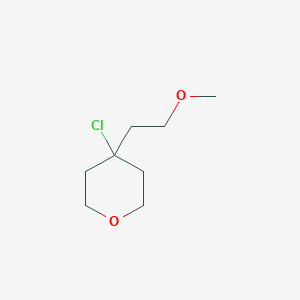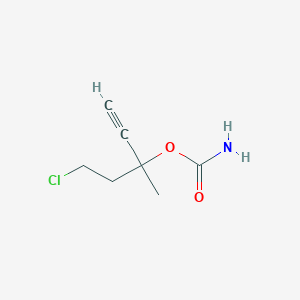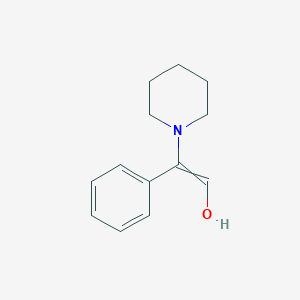![molecular formula C5H4F4N2 B14400388 6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene CAS No. 87102-51-0](/img/structure/B14400388.png)
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[320]hept-2-ene is a unique bicyclic compound characterized by the presence of four fluorine atoms and a diazabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7-tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinated precursors and diazabicyclo intermediates. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of automated systems and advanced analytical techniques can help in monitoring the production process and maintaining the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of oxygenated derivatives, while reduction can yield hydrogenated products
Wissenschaftliche Forschungsanwendungen
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in developing new chemical reactions and materials.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated structure may also make it useful in imaging and diagnostic applications.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a precursor for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,6,7,7-tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene involves its interaction with molecular targets and pathways. The compound’s fluorinated structure can influence its reactivity and binding affinity to specific targets. The exact mechanism may vary depending on the specific application and the molecular environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride
- 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- 4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one
Uniqueness
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene is unique due to its specific fluorinated diazabicyclo structure. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and potential for developing new materials and chemical processes.
Eigenschaften
CAS-Nummer |
87102-51-0 |
|---|---|
Molekularformel |
C5H4F4N2 |
Molekulargewicht |
168.09 g/mol |
IUPAC-Name |
6,6,7,7-tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C5H4F4N2/c6-4(7)2-1-10-11-3(2)5(4,8)9/h2-3H,1H2 |
InChI-Schlüssel |
QDJASPCQEQXNKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C2(F)F)(F)F)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)

![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)


![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)

![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)




